molecular formula C8H9NO4 B1314851 2,5-Dioxopyrrolidin-1-yl but-3-enoate CAS No. 388091-45-0

2,5-Dioxopyrrolidin-1-yl but-3-enoate

Cat. No. B1314851
CAS RN: 388091-45-0
M. Wt: 183.16 g/mol
InChI Key: ATYWAFUUESAUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A solvent-controlled two-step one-pot synthesis of α-X (X = Br or Cl) enamino ketones/esters and 3- (2,5-dioxopyrrolidin-1-yl)acrylate by using terminal carbonyl alkynes has been reported . This method involves a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines to afford various α-X (X = Br or Cl) enamino ketones/esters in moderate to good yields .


Molecular Structure Analysis

The molecular weight of “2,5-Dioxopyrrolidin-1-yl but-3-enoate” is 183.16 . The IUPAC name is 1-(3-butenoyloxy)-2,5-pyrrolidinedione . The InChI code is 1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2 .


Physical And Chemical Properties Analysis

The melting point of “2,5-Dioxopyrrolidin-1-yl but-3-enoate” is 34-35°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Anticonvulsant Research

This compound has been studied for its potential as an anticonvulsant. Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives showing potent anticonvulsant properties. These compounds have demonstrated broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice . The most promising derivative exhibited a favorable safety profile and high metabolic stability, making it a candidate for further preclinical development .

Pain Management Studies

Derivatives of 2,5-Dioxopyrrolidin-1-yl but-3-enoate have been effective in various pain models. One study showed effectiveness in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice. This suggests potential applications in developing new pain management therapies .

Antibacterial and Anthelmintic Assays

Ketoesters derivatives of succinimides, which include the 2,5-Dioxopyrrolidin-1-yl moiety, have been re-synthesized and evaluated for antibacterial and anthelmintic properties. This indicates its utility in creating compounds for treating bacterial infections and parasitic worms .

Cytotoxicity Evaluation

The same ketoesters derivatives have also been assessed for cytotoxic effects. This is crucial for determining the safety and potential side effects of new drugs, especially in the early stages of drug development .

Protein-Protein Interaction (PPI) Elucidation

A related compound, DSSO crosslinker, which shares a similar structural motif with 2,5-Dioxopyrrolidin-1-yl but-3-enoate, has been used to study protein-protein interactions. It provides data complementary to thiol-reactive and acidic residue-targeting reagents, aiding in the understanding of protein complexes and structural dynamics .

Antibody-Drug Conjugation (ADC)

Another bifunctional linker related to 2,5-Dioxopyrrolidin-1-yl but-3-enoate is used in antibody-drug conjugation. This application is significant in the development of targeted cancer therapies, where the linker attaches a cytotoxic drug to an antibody directed at cancer cells .

Mechanism of Action

Target of Action

It is known that similar compounds can interact with proteins, modifying lysine residues .

Mode of Action

It is suggested that it may act as a protein crosslinker . This means it could form covalent bonds between different protein molecules, altering their structure and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,5-Dioxopyrrolidin-1-yl but-3-enoate, it is recommended to be stored at a temperature of 4°C . This suggests that temperature could be an important environmental factor affecting its stability.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYWAFUUESAUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl but-3-enoate

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